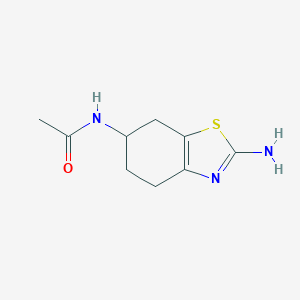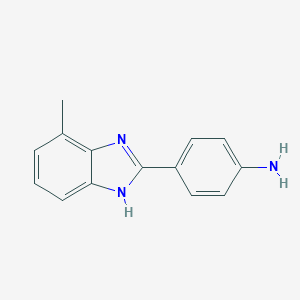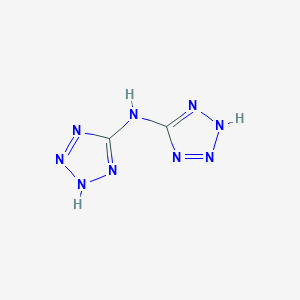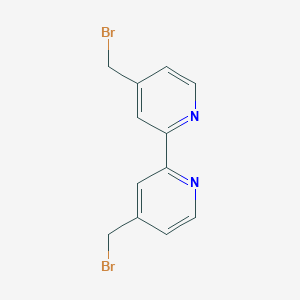
4,4'-Bis(bromomethyl)-2,2'-bipyridine
Overview
Description
“4,4’-Bis(bromomethyl)-2,2’-bipyridine” is a chemical compound with the molecular formula C12H10Br2N2 . It appears as a white solid .
Synthesis Analysis
The synthesis of “4,4’-Bis(bromomethyl)-2,2’-bipyridine” involves heating a mixture of 4,4’-bis(bromoethyl)biphenyl and P(OEt)3 at 150°C for 12 hours under N2 . The mixture is then purified over silica gel column chromatography using ethyl acetate as an eluant .
Molecular Structure Analysis
The molecular weight of “4,4’-Bis(bromomethyl)-2,2’-bipyridine” is 340.05 g/mol . Its structure consists of two pyridine rings connected by a carbon chain with bromomethyl groups at the 4,4’ positions .
Physical And Chemical Properties Analysis
“4,4’-Bis(bromomethyl)-2,2’-bipyridine” has a density of 1.6±0.1 g/cm3, a boiling point of 399.8±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 76.1±0.3 cm3 . It is soluble in common organic solvents such as ethanol, DMF, and dichloromethane .
Scientific Research Applications
Application 1: Photoswitchable Molecular Glue for RNA
- Scientific Field : Chemical Biology and Nucleic Acid Chemistry .
- Summary of the Application : The compound is used in the development of a photoswitchable molecular glue for RNA, which can reversibly control the association of two unpaired RNA regions in response to light stimuli . This molecular glue, NCTA, is an RNA-binding ligand possessing a photoisomerizable azobenzene moiety .
- Methods of Application/Experimental Procedures : The synthesis of NCTA was straightforward from NCD and 4,4′-bis(bromomethyl)azobenzene . NCTA undergoes photoisomerization that is typical of azobenzene chromophores .
- Results/Outcomes : The RNA-cleaving activity of hammerhead ribozyme, where appropriate RNA folding is necessary, could be reversibly regulated by photoirradiation in cells treated with NCTA . This demonstrates precise photocontrol of RNA structure and function by the photoswitchable molecular glue .
Application 2: Hypercrosslinked Porous Polymer Materials
- Scientific Field : Material Chemistry .
- Summary of the Application : This compound is used in the synthesis of hypercrosslinked porous polymer materials . These materials have received an increasing level of research interest due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
- Methods of Application/Experimental Procedures : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology . Post fabrication of the as developed network facilitates the incorporation of various chemical functionalities that may lead to interesting properties and enhance the selection toward a specific application .
- Results/Outcomes : To date, numerous hypercrosslinked polymers have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies . The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .
Application 3: Transition Metal Catalyzed Synthesis of Thiophene-based Conjugated Polymers
- Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the transition metal catalyzed synthesis of thiophene-based conjugated polymers .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results/Outcomes : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
“4,4’-Bis(bromomethyl)-2,2’-bipyridine” is classified as Acute toxicity, Oral (Category 4), H302; Skin corrosion (Category 1B), H314; Serious eye damage (Category 1), H318; Short-term (acute) aquatic hazard (Category 1), H400; Long-term (chronic) aquatic hazard (Category 1), H410 . It is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
4-(bromomethyl)-2-[4-(bromomethyl)pyridin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMRHOMYGPXALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)C2=NC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
134457-15-1 | |
| Record name | 2,2′-Bipyridine, 4,4′-bis(bromomethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134457-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
342.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(bromomethyl)-2,2'-bipyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



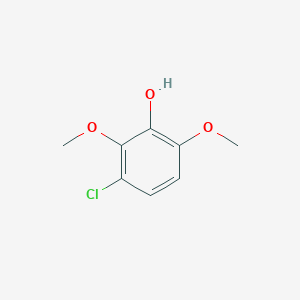
![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)
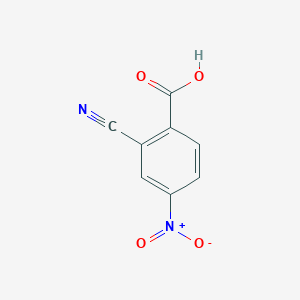
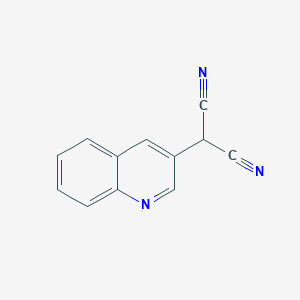
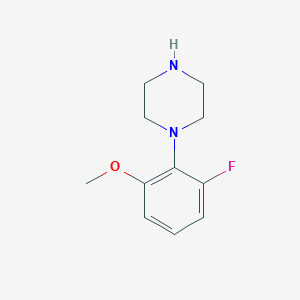
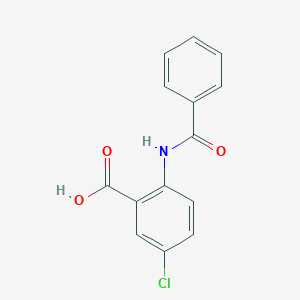
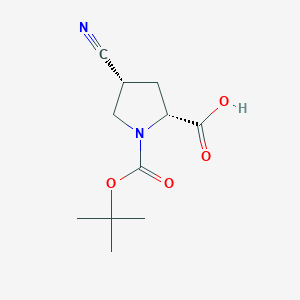
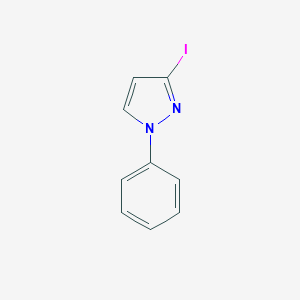
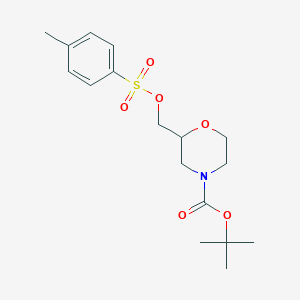
![(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione](/img/structure/B168797.png)
